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molecular formula C23H23NO2 B8288937 6-(2-Methoxyphenyl)-1-(naphthalen-2-ylmethyl)piperidin-2-one

6-(2-Methoxyphenyl)-1-(naphthalen-2-ylmethyl)piperidin-2-one

Cat. No. B8288937
M. Wt: 345.4 g/mol
InChI Key: OKQMFWHOJSREIR-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

Prepared according to the described general procedure 6 (GP6) with commercially available naphthalen-2-ylmethanamine and commercially available 2-methoxybenzaldehyde. Subsequent purification by preparative HPLC afforded the target compound. LC-MS (conditions H): tR=1.35 min.; [M+H]+: 346.35 g/mol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][NH2:12].[CH3:13][O:14][C:15]1[CH:22]=[CH:21][CH:20]=[CH:19][C:16]=1[CH:17]=O>>[CH3:13][O:14][C:15]1[CH:22]=[CH:21][CH:20]=[CH:19][C:16]=1[CH:17]1[N:12]([CH2:11][C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH:1]=2)[C:15](=[O:14])[CH2:16][CH2:19][CH2:20]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=O)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
Subsequent purification by preparative HPLC
CUSTOM
Type
CUSTOM
Details
afforded the target compound

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC=C1)C1CCCC(N1CC1=CC2=CC=CC=C2C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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